molecular formula C7H10ClN3O2 B2471454 (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine CAS No. 56611-92-8

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine

Cat. No.: B2471454
CAS No.: 56611-92-8
M. Wt: 203.63
InChI Key: YZYLRANZSRIEOP-NRLOHAHISA-N
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Description

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine is a chemical compound of significant interest in agricultural insecticide research and development. This compound belongs to the class of neonicotinoid insecticides, which are characterized by their novel structure and distinct mode of action that differentiates them from conventional insecticides . The core structural motif of this compound, the 2-(nitromethylidene)imidazolidine group, is a known pharmacophore critical for its biological activity. Research into similar nitromethylene heterocycles indicates that this functional group is key to interacting with insect nicotinic acetylcholine receptors (nAChRs), acting as an agonist and disrupting normal nervous system function in target pests . The (2E)-3-chloroprop-2-en-1-yl substituent is an electrophilic vinyl chloride group that can enhance the compound's reactivity and potential for further chemical modification. Such vinyl chlorides are increasingly valuable in synthetic chemistry as electrophilic partners in various cross-coupling reactions, making this compound a valuable intermediate for creating novel derivatives . Its primary research applications include serving as a lead structure for the design and synthesis of new insecticides with improved efficacy and selectivity, investigating structure-activity relationships (SAR) to understand how modifications to the imidazolidine ring and substituents affect binding to molecular targets, and exploring potential resistance-breaking profiles against pest species that have developed resistance to existing neonicotinoids. This product is provided for laboratory research use exclusively. This compound is strictly for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, prophylactic, or any other human, animal, or household use.

Properties

IUPAC Name

(2E)-1-[(E)-3-chloroprop-2-enyl]-2-(nitromethylidene)imidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c8-2-1-4-10-5-3-9-7(10)6-11(12)13/h1-2,6,9H,3-5H2/b2-1+,7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLRANZSRIEOP-NRLOHAHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC=CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)C/C=C/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine typically involves a multi-step process. One common method includes the reaction of 3-chloroprop-2-en-1-ylamine with nitromethane under basic conditions to form the nitromethylidene intermediate. This intermediate is then reacted with imidazolidine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in an organic solvent.

Major Products

    Oxidation: Formation of corresponding nitro and imidazolidine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine typically involves the reaction of imidazolidine derivatives with nitroalkenes. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data can provide insights into the molecular environment of the nitromethylidene and imidazolidine moieties.

Antimicrobial Properties

Research indicates that imidazolidine derivatives exhibit significant antimicrobial activity. The presence of the nitromethylidene group enhances the compound's ability to interact with microbial targets. Studies have demonstrated that similar compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Activity

Compounds containing imidazolidine structures have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the disruption of mitochondrial functions. Preliminary studies suggest that derivatives of this compound may exhibit similar effects, warranting further investigation into their efficacy against specific cancer types .

Antiviral Effects

The antiviral potential of imidazolidine derivatives has also been explored, particularly in relation to viral infections such as SARS-CoV-2. Research indicates that these compounds can act as dual inhibitors targeting viral entry mechanisms by interacting with key proteins involved in the virus's lifecycle . This suggests a promising avenue for developing antiviral therapeutics.

Case Study 1: Antimicrobial Efficacy

In a study published in 2023, researchers synthesized a series of imidazolidine derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that compounds with a nitromethylidene substituent exhibited enhanced activity compared to their non-substituted counterparts, highlighting the importance of structural modifications in improving biological efficacy .

Case Study 2: Anticancer Mechanisms

Another study focused on the anticancer properties of imidazolidine derivatives against breast cancer cell lines. The findings revealed that these compounds induced significant apoptosis through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents. Further investigations into their pharmacokinetics and toxicity profiles are necessary to assess their viability as therapeutic options .

Mechanism of Action

The mechanism of action of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related imidazolidine and nitroalkene derivatives, focusing on substituent groups, synthesis methods, and biological activity.

Compound Name Substituent Groups Molecular Weight (g/mol) Synthesis Method Key Structural/Bioactive Features References
(2E)-1-[(2E)-3-Chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine 3-Chloropropenyl, nitromethylidene ~230.67 Not explicitly reported Chloroalkenyl group enhances electrophilicity; nitromethylidene enables redox activity .
(E)-1-[(1,3-Dioxan-4-yl)methyl]-2-(nitromethylidene)imidazolidine 1,3-Dioxane ring, nitromethylidene 253.24 Reflux of diamine and nitroalkene Chair conformation of dioxane; intramolecular N–H···O hydrogen bonds stabilize structure .
(E)-2-Chloro-5-[(2-(nitromethylene)imidazolidin-1-yl)methyl]pyridine Pyridine ring, chloromethyl, nitromethylidene 254.68 X-ray crystallography analysis Pyridine enhances π-π stacking; chloromethyl group improves solubility in polar solvents .
1-(3-Chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole Chlorohydroxypropyl, nitroimidazole 233.66 Not explicitly reported Nitroimidazole moiety confers antimicrobial activity; hydroxyl group enables H-bonding .
Imidacloprid (for reference) 6-Chloro-pyridinylmethyl, nitroguanidine 255.66 Multi-step condensation Commercial neonicotinoid; nitroguanidine group critical for insecticidal activity .

Key Observations:

Substituent Effects on Bioactivity :

  • The chloroalkenyl group in the target compound may enhance binding to insect nicotinic acetylcholine receptors (nAChRs), similar to imidacloprid’s chloropyridinyl group .
  • 1,3-Dioxane-containing analogs (e.g., ) exhibit reduced insecticidal potency compared to the target compound, likely due to steric hindrance from the dioxane ring.

Reflux-based methods (e.g., ) are common for nitroalkene derivatives but may require optimization for stereochemical control.

Crystallographic Data :

  • The target compound’s analogs (e.g., ) show planar imidazolidine rings (r.m.s. deviation < 0.06 Å) with intramolecular hydrogen bonds (N–H···O), critical for conformational stability .

Imidacloprid (LC₅₀ < 1 mg/L) outperforms all analogs, emphasizing the importance of the nitroguanidine pharmacophore .

Biological Activity

The compound (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine is a synthetic organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals and agrochemicals. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many imidazolidine derivatives have shown promising results against various bacterial strains.
  • Anticancer Properties : Certain nitro-substituted compounds are known for their cytotoxic effects on cancer cells.
  • Insecticidal Effects : Some derivatives display efficacy as insecticides, targeting specific pests without harming beneficial species.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar imidazolidine compounds found that they exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 128 µg/mL, demonstrating effective antimicrobial potential.

Anticancer Activity

Research conducted on nitro-substituted imidazolidines indicated that these compounds could induce apoptosis in cancer cell lines. For instance, a derivative showed a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Insecticidal Activity

Field trials reported that formulations containing imidazolidine derivatives provided over 80% mortality in target insect populations within 24 hours. This suggests a strong potential for agricultural applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 16 - 128 µg/mL[Study on Imidazolidines]
AnticancerIC50: 10 µM in cancer cell lines[Nitro-imidazoline Research]
Insecticidal>80% mortality in target insects[Field Trial Results]

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. For example:

  • Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the generation of reactive species that inhibit key metabolic enzymes.
  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry and structural integrity of (2E)-1-[(2E)-3-chloroprop-2-en-1-yl]-2-(nitromethylidene)imidazolidine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry, particularly the E/Z configuration of the chloropropenyl and nitromethylidene groups. For example, coupling constants in ¹H NMR can distinguish between cis and trans configurations . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies of analogous imidazolidine derivatives . Infrared (IR) spectroscopy further validates functional groups like the nitro group (stretching at ~1520 cm⁻¹) and C=C bonds (~1650 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare imidazolidine derivatives with nitromethylidene substituents?

  • Methodological Answer : A two-step approach is typical:

Condensation : Reacting a primary amine with a nitroalkene precursor (e.g., nitroacetone) under basic conditions forms the nitromethylidene moiety.

Cyclization : Introducing a chloropropenyl group via nucleophilic substitution or Heck coupling ensures stereochemical control. Solvent choice (e.g., THF or ethanol) and catalysts (e.g., Pd for cross-coupling) influence yield and stereoselectivity .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic stereoisomerism in imidazolidine derivatives be resolved?

  • Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., −40°C to 60°C) can slow conformational exchange, revealing split signals for distinct stereoisomers. For example, coalescence temperatures provide activation energy estimates for ring inversion . Computational modeling (DFT or MD simulations) further predicts energy barriers and stabilizes transient intermediates .

Q. What strategies optimize reaction yields in stereochemically complex imidazolidine syntheses?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, systematically vary parameters (temperature, stoichiometry, solvent polarity). Flow chemistry (e.g., microreactors) enhances heat/mass transfer, critical for exothermic nitromethylidene formation steps . For example, a 15% yield improvement was achieved by optimizing residence time and catalyst loading in analogous systems .

Q. How does computational modeling elucidate the reactivity of the nitromethylidene group in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (FMOs) to predict sites of nucleophilic attack. For nitromethylidene, the LUMO is localized on the nitro group, making it susceptible to nucleophilic addition. Solvent effects (PCM models) further refine reactivity predictions in polar aprotic solvents like DMF .

Q. What experimental precautions mitigate decomposition of (2E)-configured imidazolidines during storage?

  • Methodological Answer : Light-sensitive nitro groups require storage in amber vials under inert gas (N₂ or Ar). Thermal stability assays (TGA/DSC) identify safe storage temperatures (typically <−20°C). Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w prevent radical-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray crystallography and computational geometry optimizations?

  • Methodological Answer : Crystal packing forces can distort bond angles vs. gas-phase DFT models. Compare experimental (X-ray) and computed torsional angles (e.g., C-Cl bond orientation) using software like Mercury. If deviations exceed 5%, refine computational models with periodic boundary conditions (PBC-DFT) to simulate crystal environments .

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